molecular formula C2BrF2N B1304025 Bromodifluoroacetonitrile CAS No. 7601-99-2

Bromodifluoroacetonitrile

Cat. No.: B1304025
CAS No.: 7601-99-2
M. Wt: 155.93 g/mol
InChI Key: PWSYCGWXKUPFKT-UHFFFAOYSA-N
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Description

Bromodifluoroacetonitrile is a useful research compound. Its molecular formula is C2BrF2N and its molecular weight is 155.93 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electronic and Geometric Structure Analysis

Bromodifluoroacetonitrile's electronic and geometric structure has been a subject of study. For instance, Grubbs, Bailey, and Cooke (2011) investigated its rotational spectrum, providing insights into its structural characteristics. This research is significant for understanding the molecular behavior of this compound in various applications (Grubbs, Bailey, & Cooke, 2011).

Use in Chromatography and Spectrometry

Bromoacetonitrile, closely related to this compound, has been used to enhance the sensitivity of chromatographically difficult compounds. Shin et al. (1995) demonstrated its effectiveness in selective derivatization, which is crucial in analytical chemistry, particularly in chromatography and mass spectrometry (Shin, Kim, Myung, & Park, 1995).

Nucleophilic Bromo- and Iododifluoromethylation

Kosobokov et al. (2014) described a method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents. This method is significant in organic synthesis, particularly in introducing bromo- and iodo-functional groups to various compounds (Kosobokov, Levin, Struchkova, & Dilman, 2014).

Copper-Catalyzed N-Formylation of Amines

The application of ethyl bromodifluoroacetate in the copper-catalyzed N-formylation of amines was explored by Xiao-fang Li et al. (2018). This study contributes to the field of organic chemistry, particularly in the formation of N-formamides from amines (Li, Zhang, Chen, & Zhang, 2018).

Properties

IUPAC Name

2-bromo-2,2-difluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF2N/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSYCGWXKUPFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381997
Record name BROMODIFLUOROACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7601-99-2
Record name BROMODIFLUOROACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of Bromodifluoroacetonitrile?

A1: While the provided research abstract [] does not delve into the complete structural characterization of this compound, it emphasizes investigating the "electronic and geometric structure" of the compound. This suggests that the study likely utilizes techniques like spectroscopy and computational modeling to determine its molecular geometry, bond lengths, bond angles, and electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.